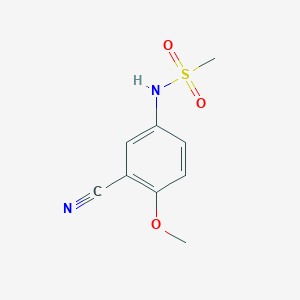
N-(3-cyano-4-methoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4-methoxyphenyl)methanesulfonamide is a versatile chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a methanesulfonamide group (-SO2NH2). It is classified under the benzenes sub-category and holds immense potential for researchers and scientists across various fields .
Méthodes De Préparation
The synthesis of N-(3-cyano-4-methoxyphenyl)methanesulfonamide can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(3-cyano-4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and methoxy groups.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions with common bidentate reagents to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and various catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
N-(3-cyano-4-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(3-cyano-4-methoxyphenyl)methanesulfonamide involves its interaction with molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and biological activity. The compound can intercalate into double-stranded DNA, affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the helical structure .
Comparaison Avec Des Composés Similaires
N-(3-cyano-4-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
- N-(4-cyano-3-methoxyphenyl)methanesulfonamide
- N-(3-cyano-4-hydroxyphenyl)methanesulfonamide
- N-(3-cyano-4-methoxyphenyl)ethanesulfonamide
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C9H10N2O3S |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
N-(3-cyano-4-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-14-9-4-3-8(5-7(9)6-10)11-15(2,12)13/h3-5,11H,1-2H3 |
Clé InChI |
SKOIJLXCPVPDPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NS(=O)(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


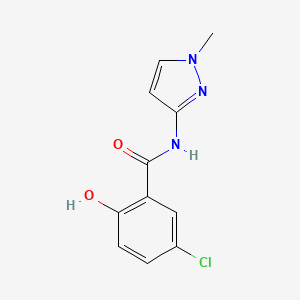
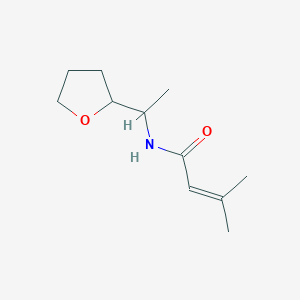
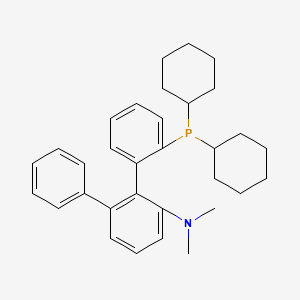
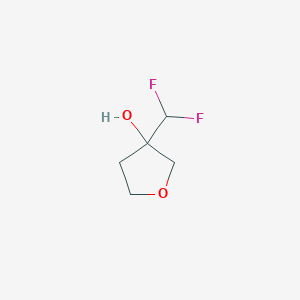
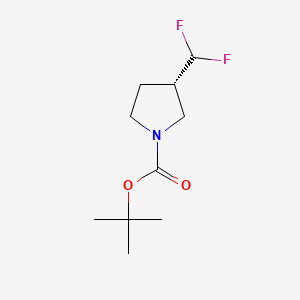

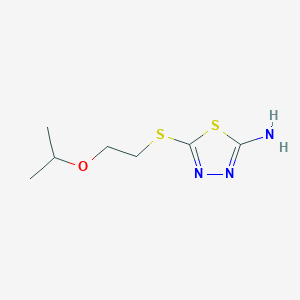
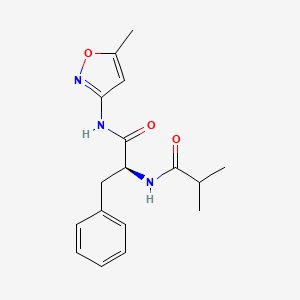

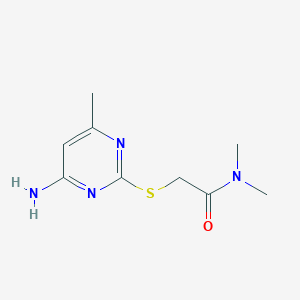
![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)

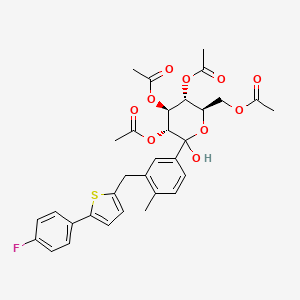
![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)
